molecular formula C9H3BrF3N3O4 B13914002 6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13914002
M. Wt: 354.04 g/mol
InChI Key: PDUPWPOOVYGVQK-UHFFFAOYSA-N
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Description

6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a unique and valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes and brominating agents under controlled conditions. The nitro group is introduced through nitration reactions, and the trifluoromethyl group is added using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its combination of bromine, nitro, and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C9H3BrF3N3O4

Molecular Weight

354.04 g/mol

IUPAC Name

6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H3BrF3N3O4/c10-3-1-4(9(11,12)13)6-14-5(8(17)18)7(16(19)20)15(6)2-3/h1-2H,(H,17,18)

InChI Key

PDUPWPOOVYGVQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Br)[N+](=O)[O-])C(=O)O)C(F)(F)F

Origin of Product

United States

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